molecular formula C20H23ClN2O3S B5731235 N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B5731235
M. Wt: 406.9 g/mol
InChI Key: CQDNISFENWMWLC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 4-(methanesulfonyl)benzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylmethanesulfonamide: Similar structure but lacks the chlorophenyl and piperidine groups.

    N-(2-chlorophenyl)methanesulfonamide: Similar structure but lacks the piperidine group.

    N-(4-(piperidine-1-carbonyl)phenyl)methanesulfonamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(15-17-7-3-4-8-19(17)21)18-11-9-16(10-12-18)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDNISFENWMWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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